3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid
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Overview
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. It is known for its high fluorine content, which imparts unique chemical and physical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoyl chloride with water under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols and aldehydes.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the bioavailability and stability of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers, due to its unique properties.
Mechanism of Action
The mechanism by which 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid exerts its effects is primarily through its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets, including enzymes and receptors, altering their activity and function. The pathways involved often include inhibition of enzyme activity or modification of receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Uniqueness
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. Compared to similar compounds, it offers a higher fluorine content, making it particularly valuable in applications requiring robust chemical resistance and specific reactivity profiles.
Properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c6-3(1-2(13)14,4(7,8)9)5(10,11)12/h1H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCKVJATRHEEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896307 |
Source
|
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773869-22-0 |
Source
|
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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